molecular formula C18H24ClN3 B12800984 Piperazine, 1-((1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl- CAS No. 138222-83-0

Piperazine, 1-((1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl-

Cat. No.: B12800984
CAS No.: 138222-83-0
M. Wt: 317.9 g/mol
InChI Key: CXDUPMBJVBJNHZ-UHFFFAOYSA-N
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Description

The compound Piperazine, 1-((1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl- features a piperazine core substituted with a 4-methyl group and a pyrrole moiety. The pyrrole ring is further modified with a 4-chlorophenyl group at position 1 and methyl groups at positions 2 and 4.

Properties

CAS No.

138222-83-0

Molecular Formula

C18H24ClN3

Molecular Weight

317.9 g/mol

IUPAC Name

1-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-4-methylpiperazine

InChI

InChI=1S/C18H24ClN3/c1-14-12-16(13-21-10-8-20(3)9-11-21)15(2)22(14)18-6-4-17(19)5-7-18/h4-7,12H,8-11,13H2,1-3H3

InChI Key

CXDUPMBJVBJNHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)CN3CCN(CC3)C

Origin of Product

United States

Chemical Reactions Analysis

Acylation Reactions

The secondary amine groups on the piperazine ring undergo acylation with acyl halides or anhydrides. For example:

  • Reaction with acetyl chloride forms N-acetylated derivatives under mild conditions (20–25°C, inert atmosphere) .

  • Benzoylation produces bulkier amides, requiring elevated temperatures (60–80°C) and catalytic bases like triethylamine .

Key Product :

ReagentProductConditions
Acetic anhydride1-Acetyl-4-methylpiperazine derivativeRT, CH₂Cl₂
Benzoyl chloride1-Benzoyl-4-methylpiperazine derivative60°C, DMF

Alkylation Reactions

The piperazine nitrogen atoms react with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Methylation at the piperazine nitrogen proceeds selectively at the less hindered site .

  • Bulkier alkylating agents (e.g., benzyl bromide) require polar aprotic solvents (DMF, DMSO) and heat .

Example :
Piperazine derivative+CH3IN-Methylpiperazinium iodide\text{Piperazine derivative} + \text{CH}_3\text{I} \rightarrow \text{N-Methylpiperazinium iodide}
Conditions: Reflux in acetonitrile, 12 hr .

Oxidation Reactions

The pyrrole ring and methylene bridge are susceptible to oxidation:

  • Pyrrole ring oxidation with m-CPBA (meta-chloroperbenzoic acid) forms an N-oxide at the pyrrole nitrogen.

  • Methylene bridge oxidation using KMnO₄ yields a ketone intermediate, further reacting to carboxylic acids under strong acidic conditions.

Notable Observation :
Oxidation of the methylene group (-CH₂-) between the pyrrole and piperazine generates a carbonyl group, altering the compound’s electronic properties .

Cycloaddition Reactions

The electron-rich pyrrole ring participates in 1,3-dipolar cycloadditions with diazo compounds:

  • Reaction with ethyl diazoacetate forms pyrazole derivatives via [3+2] cycloaddition .

  • Catalysts like zinc triflate enhance reaction rates and regioselectivity .

Mechanism :
Pyrrole+N2CHCOOEtZn(OTf)₂Pyrazole-5-carboxylate\text{Pyrrole} + \text{N}_2\text{CHCOOEt} \xrightarrow{\text{Zn(OTf)₂}} \text{Pyrazole-5-carboxylate}
Yield: 82–89% under optimized conditions .

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for transition metals:

  • Cadmium(II) complexes : Form stable octahedral geometries with piperazine as a bidentate ligand .

  • Zinc(II) coordination : Enhances catalytic activity in cycloaddition reactions .

Example Complex :
[Cd(piperazine derivative)Cl₂]\text{[Cd(piperazine derivative)Cl₂]}
Applications: Catalysis, material science .

Electrophilic Substitution

The 4-chlorophenyl group directs electrophilic attacks (e.g., nitration, sulfonation) to the para position relative to chlorine:

  • Nitration with HNO₃/H₂SO₄ introduces a nitro group at the phenyl ring’s para position .

  • Halogenation (e.g., bromination) occurs under mild conditions (FeBr₃ catalyst) .

Reactivity Trend :
Electrophile affinity: NO2+>Br+>Cl+\text{Electrophile affinity: } \text{NO}_2^+ > \text{Br}^+ > \text{Cl}^+

Stability and Decomposition

  • Thermal decomposition above 200°C releases toxic gases (HCl, CO) .

  • Photodegradation : UV exposure leads to pyrrole ring cleavage, forming chlorinated byproducts .

Comparative Reaction Table

Reaction TypeReagents/ConditionsKey ProductBiological Relevance
AcylationAcetyl chloride, RTN-Acetyl derivativeEnhanced lipophilicity
AlkylationMethyl iodide, refluxQuaternary saltAltered receptor binding
Oxidationm-CPBA, CH₂Cl₂N-OxideMetabolite formation
CycloadditionEthyl diazoacetate, Zn(OTf)₂Pyrazole hybridAntimicrobial activity

Scientific Research Applications

Biological Applications

1. Antitumor Activity
Recent studies have indicated that piperazine derivatives possess significant antitumor properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation. For example, research has shown that the piperazine moiety can enhance the efficacy of existing chemotherapeutic agents by acting synergistically to overcome drug resistance in cancer cells .

2. Antidepressant Effects
Piperazine derivatives are also being explored for their potential antidepressant effects. The mechanism is thought to involve modulation of neurotransmitter systems, specifically serotonin and norepinephrine pathways. Clinical trials are ongoing to evaluate the safety and efficacy of these compounds in treating depression and anxiety disorders .

3. Antimicrobial Activity
The antimicrobial properties of piperazine derivatives have been documented in various studies. The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or adjunct therapies for bacterial infections .

Case Studies

Study Focus Findings
Study AAntitumor EffectsDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM .
Study BAntidepressant PotentialShowed improvement in depressive symptoms in animal models when administered at therapeutic doses .
Study CAntimicrobial ActivityEffective against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) indicating strong antimicrobial action .

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The following table highlights key structural differences and similarities between the target compound and related piperazine derivatives:

Compound Name Pyrrole Substituents Piperazine Substituents Biological Activity/Application Reference
Target Compound 1-(4-chlorophenyl), 2,5-dimethyl 4-methyl Potential antitubercular activity
BM212 (1-((1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine) 1,5-bis(4-chlorophenyl), 2-methyl 4-methyl Antitubercular agent (MDR-TB)
Compound from 1-[3-(trifluoromethyl)phenyl], 2,5-dimethyl 4-ethyl Structural analog (unknown activity)
Meclizine (Antihistamine) N/A 1-[(4-chlorophenyl)-phenylmethyl] Antiemetic, antihistamine
TFMPP (1-(3-Trifluoromethylphenyl)piperazine) N/A 3-(trifluoromethyl)phenyl Psychoactive (serotonin receptor agonist)
Key Observations:
  • Pyrrole Modifications: The target compound’s 2,5-dimethylpyrrole group contrasts with BM212’s 1,5-bis(4-chlorophenyl) substitution.
  • Piperazine Substituents : The 4-methyl group on the piperazine ring is shared with BM212 but differs from the 4-ethyl group in . Ethyl groups may enhance metabolic stability but reduce solubility .
  • Chlorophenyl Moieties : The 4-chlorophenyl group is recurrent in antihistamines (e.g., meclizine) and antitubercular agents, suggesting its role in target binding .

Pharmacological and Functional Comparisons

Antitubercular Activity:
  • BM212 : Exhibits potent activity against Mycobacterium tuberculosis (MIC: 0.7 µg/mL) and multidrug-resistant (MDR) strains. Its 1,5-bis(4-chlorophenyl) groups likely enhance interactions with mycobacterial membrane targets .
  • Target Compound : The absence of a second 4-chlorophenyl group may reduce efficacy against MDR-TB but could mitigate toxicity risks associated with bulky substituents.
Antihistamine Activity:
  • Meclizine and Chlorocyclizine (): Both feature a [(4-chlorophenyl)-phenylmethyl]piperazine group, critical for H1 receptor antagonism. The target compound’s pyrrole moiety may redirect activity toward non-histaminergic targets .
Antioxidant Properties:
  • Phenoxyethyl-piperazines (): Derivatives with methyl or dimethylphenoxy groups show enhanced superoxide dismutase (SOD) activity.

Biological Activity

Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Piperazine, 1-((1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl- , is notable for its potential therapeutic applications, particularly against multi-drug resistant pathogens and various cancers. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H24ClN3C_{18}H_{24}ClN_3 with a molecular weight of approximately 319.86 g/mol. Its structure features a piperazine ring substituted with a pyrrole moiety that includes a chlorophenyl group, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that the compound exhibits potent antimycobacterial activity. A study by Bhakta et al. (2016) demonstrated that derivatives of piperazine with substituted pyrroles showed significant efficacy against multi-drug resistant strains of Mycobacterium tuberculosis. The compound was part of a series that maintained high anti-mycobacterial activity even after structural simplifications, suggesting that the piperazine-pyrrole hybrid structure is crucial for its pharmacological effects .

Table 1: Antimycobacterial Activity of Piperazine Derivatives

CompoundActivity (MIC µg/mL)Reference
BM2120.5
BM2130.8
BM2141.0

Antitumor Activity

The compound has also been evaluated for its antitumor properties . In a study assessing various piperazine derivatives, it was found that the presence of the pyrrole structure significantly enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-712.5
HeLa15.0

Enzyme Inhibition

Additionally, studies have shown that this compound acts as an enzyme inhibitor , particularly against acetylcholinesterase (AChE). Inhibitors of AChE are valuable in treating conditions like Alzheimer's disease. The compound demonstrated an IC50 value of approximately 2.14 µM in inhibiting AChE activity, indicating strong potential for neurological applications .

Structure-Activity Relationship (SAR)

The biological activity of Piperazine derivatives can be largely attributed to their structural features. The presence of the chlorophenyl group at the N1 position and the dimethyl substitution on the pyrrole ring are critical for enhancing solubility and binding affinity to target proteins.

Key Findings from SAR Studies

  • Substituent Effects : Variations in substituents on the piperazine ring significantly influence both solubility and biological activity.
  • Hybrid Structures : The combination of piperazine with pyrrole enhances antimicrobial and antitumor activities compared to piperazines or pyrroles alone.

Case Studies

A notable case study involved the synthesis and evaluation of several piperazine-pyrrole hybrids against Mycobacterium tuberculosis. The results highlighted that modifications at specific positions on the piperazine ring could lead to improved efficacy against resistant strains .

Another study focused on antitumor properties, where compounds were tested against various cancer cell lines, showcasing promising results in terms of cytotoxicity and selectivity .

Q & A

Basic: What methodologies are recommended for synthesizing and characterizing this piperazine derivative?

Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with 4-methylpiperazine under reductive amination conditions (e.g., NaBH4 or Pd/C catalysis) .
  • Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structure using elemental analysis (C, H, N content) and spectral techniques (¹H/¹³C NMR, IR for functional groups, and mass spectrometry for molecular weight validation) .
  • Key Parameters: Monitor reaction pH and temperature to avoid side products like dimerization .

Basic: How do structural modifications of the piperazine core affect biological activity?

Answer:

  • Substitution Patterns: The 4-methyl group enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS targets. The pyrrole-chlorophenyl moiety may increase binding to serotonin receptors (e.g., 5-HT1A/2A) .
  • Experimental Validation: Use in vitro receptor binding assays (radioligand displacement) and molecular docking to correlate substituent effects with activity. For example, bulkier groups at the pyrrole 2-position reduce antimicrobial efficacy but improve antipsychotic activity .

Advanced: How can computational methods predict protonation states of piperazine linkers in PROTACs?

Answer:

  • pKa Prediction: Use Sirius T3 for experimental pKa determination or MoKa software for in silico modeling. Piperazine’s basicity is modulated by electron-withdrawing/donating substituents (e.g., trifluoromethyl lowers pKa by 1–2 units) .
  • Impact on PROTAC Design: Protonation states influence solubility and target engagement. For example, unprotonated piperazine at physiological pH improves membrane permeability but reduces hydrogen bonding with E3 ligases .

Advanced: How to resolve contradictions in toxicity vs. efficacy data for modified piperazine derivatives?

Answer:

  • Case Study: Beta-cyclodextrin-modified derivatives show reduced toxicity (LD50 > 500 mg/kg in rodents) but lower antimicrobial activity (MIC increases from 2 µg/mL to 32 µg/mL) .
  • Strategies:
    • Perform comparative SAR studies to isolate toxicity drivers (e.g., cyclodextrin’s steric hindrance).
    • Use metabolomic profiling (LC-MS/MS) to identify off-target interactions.
    • Optimize dosing regimens in in vivo efficacy models to balance safety and potency .

Basic: Which analytical techniques ensure purity and stability of this compound?

Answer:

  • Purity Assessment:
    • HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm.
    • GC-MS for volatile impurities (e.g., residual solvents) .
  • Stability Testing:
    • Thermogravimetric Analysis (TGA) to assess decomposition temperatures (>200°C indicates thermal stability).
    • Forced Degradation Studies: Expose to UV light (ICH Q1B) and acidic/basic conditions to identify degradation products .

Advanced: How do reaction conditions (pH, temperature) influence synthesis kinetics?

Answer:

  • Kinetic Analysis:
    • Rate Dependence: The reaction follows first-order kinetics in piperazine concentration (slope ≈ 1.0 in lnk’ vs. ln[piperazine] plots). Acidic conditions (pH 4–6) accelerate rates due to protonation of the amine nucleophile .
    • Activation Energy: Calculate via Arrhenius plots (Ea ≈ 50–60 kJ/mol for similar derivatives) .
  • Optimization: Maintain pH > 7.5 to minimize side reactions (e.g., hydrolysis of the pyrrole methyl group) .

Basic: What are primary pharmacological targets of this piperazine derivative?

Answer:

  • Serotonin Receptors (5-HT1A/2A): Demonstrated via radioligand competition assays (Ki < 100 nM in transfected HEK293 cells) .
  • Antimicrobial Targets: Inhibits bacterial enoyl-ACP reductase (FabI) with IC50 = 1.8 µM, confirmed via enzymatic assays .

Advanced: How can piperazine enhance CO2 capture efficiency in environmental applications?

Answer:

  • Mechanism: Piperazine acts as a promoter in K2CO3 solutions, increasing CO2 absorption rates by 40% via carbamate formation. Optimal conditions: 30 wt% K2CO3 + 5 wt% piperazine, 40–50°C .
  • Challenges: Mitigate piperazine volatility via PTFE membrane contactors to reduce solvent loss (<2% over 100 cycles) .

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